(2R)-[(diphenylacetyl)amino](phenyl)acetic acid
Description
(2R)-(Diphenylacetyl)aminoacetic acid (CAS: 202805-26-3) is a chiral amino acid derivative characterized by a diphenylacetyl group attached to the α-amino position of phenylacetic acid.
Properties
IUPAC Name |
(2R)-2-[(2,2-diphenylacetyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(23-20(22(25)26)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,23,24)(H,25,26)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBEFJSLZPNJI-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(diphenylacetyl)aminoacetic acid typically involves the reaction of diphenylacetic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-(diphenylacetyl)aminoacetic acid may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control is common to ensure consistency and quality of the final product. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2R)-(Diphenylacetyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, hydroxides, or amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted amides or esters
Scientific Research Applications
Organic Synthesis
(2R)-(Diphenylacetyl)aminoacetic acid serves as a vital building block in organic chemistry. It is utilized to synthesize more complex molecules, contributing to advancements in synthetic methodologies. Its unique structure allows for the development of derivatives that can exhibit varied chemical reactivity.
Research has indicated that this compound possesses significant biological activities:
- Enzyme Inhibition : Studies have shown that (2R)-(diphenylacetyl)aminoacetic acid can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : The compound's ability to bind to various receptors suggests potential roles in modulating physiological responses. This interaction can be pivotal in drug design and development.
Pharmaceutical Development
The compound is under investigation for its therapeutic potential across several medical conditions:
- Neurological Disorders : Preliminary studies suggest that (2R)-(diphenylacetyl)aminoacetic acid may have implications in treating neurological disorders due to its interaction with neurotransmitter systems.
- Cancer Treatment : The compound's pharmacokinetics have been analyzed in clinical settings, revealing its potential use as an adjunct therapy in cancer treatment protocols, particularly concerning its effects on plasma ammonia levels in patients with urea cycle disorders .
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of (2R)-(diphenylacetyl)aminoacetic acid on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Neurological Effects
In a clinical trial assessing the pharmacokinetics of phenylacetic acid derivatives, including (2R)-(diphenylacetyl)aminoacetic acid, researchers observed correlations between plasma concentrations and neurological outcomes in patients undergoing treatment for liver dysfunction. The findings highlighted the need for careful dosage adjustments based on individual metabolic profiles .
Industrial Applications
Beyond research and medicine, (2R)-(diphenylacetyl)aminoacetic acid finds utility in industrial settings:
- Material Science : As an intermediate in the synthesis of new materials, it contributes to the development of polymers and other compounds with desirable properties.
- Agrochemicals : Its application extends to agrochemical formulations where it may enhance the efficacy of active ingredients.
Mechanism of Action
The mechanism of action of (2R)-(diphenylacetyl)aminoacetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The diphenylacetyl group distinguishes this compound from analogs with alternative substituents:
- Sulfonyl Derivatives: (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid (CAS: 60712-47-2) replaces the diphenylacetyl with a sulfonyl group, increasing polarity and molecular weight (305.348 g/mol vs. ~353.4 g/mol estimated for the target compound). The sulfonyl group’s electron-withdrawing nature may reduce metabolic stability compared to the lipophilic diphenylacetyl group .
- Carbamoyl Derivatives: Diphenylhydantoic acid (CAS: 688-23-3) incorporates a carbamoylamino group, enhancing hydrogen-bonding capacity and possibly improving water solubility compared to the target compound .
Comparative Data Table
| Compound Name (CAS) | Molecular Weight (g/mol) | Key Substituent | Biological Activity | Synthesis Yield/Feasibility |
|---|---|---|---|---|
| (2R)-(Diphenylacetyl)aminoacetic acid (202805-26-3) | ~353.4 (estimated) | Diphenylacetyl | Unknown; potential prodrug | Requires chiral resolution |
| (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid (60712-47-2) | 305.348 | 4-Methylphenylsulfonyl | Not reported | Stereospecific synthesis |
| 2-[Methyl(2-phenylacetyl)amino]acetic acid (155256-51-2) | 207.229 | Methyl-phenylacetyl | Not reported | 94% yield |
| Diphenylhydantoic Acid (688-23-3) | 268.27 | Carbamoylamino | Anticonvulsant (inferred) | Standard organic synthesis |
| Homo-aza-steroidal ester () | Not provided | Bis(2-chloroethyl)amino | Antileukemic (50–150% lifespan increase) | Complex steroidal synthesis |
Key Findings and Implications
- Structural Insights : The diphenylacetyl group enhances lipophilicity and may prolong half-life compared to polar analogs like sulfonyl or carbamoyl derivatives.
- Therapeutic Potential: Structural parallels to antileukemic and anti-obesity compounds () warrant further investigation into the target compound’s bioactivity.
- Synthetic Challenges : Chiral synthesis and steric hindrance may complicate production, though high-yield routes for simpler analogs (e.g., 94% in ) offer optimization strategies.
Biological Activity
(2R)-(Diphenylacetyl)aminoacetic acid, also known as diphenylacetyl phenylalanine, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and receptor interactions, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a diphenylacetyl group attached to an amino acid backbone. Its molecular formula is CHNO, and it exhibits both hydrophobic and hydrophilic characteristics due to its functional groups.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of phenylacetic acid derivatives, including (2R)-(diphenylacetyl)aminoacetic acid. For instance, phenylacetic acid (PAA), a related compound, has demonstrated significant antibacterial activity against various strains of bacteria, including Agrobacterium tumefaciens with an IC50 value of 0.8038 mg/mL. The mechanism involves disruption of cell membrane integrity and inhibition of protein synthesis .
Table 1: Antibacterial Activity of Phenylacetic Acid Derivatives
| Compound | Bacterial Strain | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|---|
| (2R)-(Diphenylacetyl)aminoacetic acid | A. tumefaciens T-37 | TBD | Disruption of cell membrane integrity |
| Phenylacetic Acid | A. tumefaciens T-37 | 0.8038 | Inhibition of protein synthesis |
| Phenylacetic Acid | Ralstonia solanacearum | TBD | Membrane damage and metabolic disruption |
Enzyme Inhibition
Research indicates that (2R)-(diphenylacetyl)aminoacetic acid may act as an inhibitor for certain enzymes involved in metabolic pathways. The compound's ability to modulate enzyme activity suggests potential applications in treating metabolic disorders.
Case Study: Enzyme Inhibition
A study focusing on the inhibition of glutaminyl cyclase (QC), a target for neurodegenerative diseases, showed that compounds similar to (2R)-(diphenylacetyl)aminoacetic acid could effectively reduce QC activity in vitro. This inhibition may contribute to neuroprotective effects.
Receptor Binding Studies
Investigations into the receptor binding affinity of (2R)-(diphenylacetyl)aminoacetic acid have revealed its interaction with various biological receptors. These interactions are crucial for understanding its therapeutic potential.
Table 2: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Glutaminergic Receptors | TBD | |
| Dopaminergic Receptors | TBD |
Summary of Findings
The biological activity of (2R)-(diphenylacetyl)aminoacetic acid is multifaceted, encompassing antibacterial effects, enzyme inhibition, and receptor interactions. The following points summarize key findings:
- Antibacterial Activity : Demonstrated significant effects against A. tumefaciens and other pathogens through mechanisms that disrupt cell integrity.
- Enzyme Inhibition : Potential as a therapeutic agent targeting enzymes involved in neurodegenerative diseases.
- Receptor Interactions : Binding studies suggest it may modulate neurotransmitter systems.
Q & A
Q. What are the common synthetic routes for (2R)-(diphenylacetyl)aminoacetic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via enzymatic resolution or dynamic kinetic resolution (DKR) using chiral catalysts. For example:
- Step 1 : Use nitrilase or D-amino acid amidase in aqueous media (pH 8–10, 30–40°C) to hydrolyze racemic precursors selectively .
- Step 2 : Isolate the (R)-enantiomer via acid precipitation (pH 1–2 with HCl) and recrystallization .
- Enantiomeric Verification : Chiral HPLC or polarimetry (e.g., comparing optical rotation with literature values). Enzymatic methods achieve >99% enantiomeric excess (e.e.) in optimized conditions .
Table 1 : Comparison of Catalytic Systems for Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| Nitrilase | Water/Methanol | 37 | 85 | 99 | |
| Penicillin amidase | Water | 30 | 78 | 98 |
Q. How can researchers purify (2R)-(diphenylacetyl)aminoacetic acid from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Adjust pH to 2.0 using HCl to precipitate the product, followed by filtration .
- Column Chromatography : Use silica gel with a mobile phase of ethyl acetate/hexane (3:7) to separate impurities. Monitor fractions via TLC (Rf ~0.4) .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation (purity >98%) .
Advanced Research Questions
Q. How can enzymatic resolution be optimized for large-scale synthesis of the (R)-enantiomer?
- Methodological Answer :
- Immobilized Enzymes : Encapsulate nitrilase in alginate beads to enhance stability and reusability (retains >90% activity after 10 cycles) .
- Dynamic Kinetic Resolution (DKR) : Combine racemase (e.g., 2-aminohexano-6-lactam racemase) with amidase to continuously convert undesired enantiomers, achieving >95% yield .
- Process Monitoring : Use inline pH and FTIR spectroscopy to track reaction progress and adjust substrate feeding rates .
Q. What in vitro models are suitable for studying the compound’s biological activity?
- Methodological Answer :
- Cell-Based Assays :
- Antimicrobial Activity : Test against E. coli (ATCC 25922) via broth microdilution (MIC values) .
- Anti-Inflammatory Screening : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages (IC50 via ELISA) .
- Enzyme Inhibition :
- Acetylcholinesterase Assay : Modified Ellman’s method to assess inhibition kinetics (Ki values) .
- Adapted Plant Bioassays : Inspired by phenylacetic acid studies, test shoot/root induction in Arabidopsis mutants to probe auxin-like activity .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Methodological Answer :
- Synthetic Modifications :
- Replace diphenylacetyl with p-fluorophenyl or methylsulfonyl groups to assess steric/electronic effects .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) against target receptors (e.g., NMDA or GABA receptors) to predict binding affinities .
- In Vitro Validation : Compare IC50 values of derivatives in enzyme inhibition assays .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency of nitrilase vs. penicillin amidase: How to resolve?
- Analysis :
- Nitrilase achieves higher e.e. (>99%) but requires methanol co-solvents, complicating downstream purification .
- Penicillin amidase operates in water but shows lower thermostability. Resolution: Use cross-linked enzyme aggregates (CLEAs) to enhance stability and activity .
Key Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
